tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a halogenated pyridoindole derivative featuring a tert-butyl carbamate group. Its structure includes bromo, chloro, and fluoro substituents at positions 5, 3, and 6, respectively, on the pyridoindole core.
Properties
Molecular Formula |
C17H16BrClFN3O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16BrClFN3O2/c1-17(2,3)25-16(24)23(4)11-6-10(20)13(18)12-9-5-8(19)7-21-15(9)22-14(11)12/h5-7H,1-4H3,(H,21,22) |
InChI Key |
UKFMUCVZSNAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=C(C=N3)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyridoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole core.
Carbamate formation: The final step involves the reaction of the pyridoindole derivative with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride, potassium tert-butoxide, and organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of halogenated pyridoindoles with biological targets. Its halogen atoms can enhance binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The halogen atoms and carbamate group play crucial roles in binding to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous tert-butyl carbamate derivatives and halogenated heterocycles.
Structural Analogues in the Pyridoindole/Pyridine Family
Key Observations :
- Halogenation: The combination of Br, Cl, and F substituents enhances electrophilicity and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) compared to non-halogenated analogues like tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate .
- Steric Effects : Bulkier pyridoindole systems may reduce solubility in polar solvents compared to simpler pyridine-based carbamates .
Key Observations :
- Synthetic Complexity : The target compound’s synthesis may require halogen-directed coupling reactions, similar to the pyrrolopyridine derivative in , but with additional steps for introducing multiple halogens.
Hazard Profiles and Toxicity
Biological Activity
The compound tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate (CAS No. 2245358-48-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Molecular Characteristics
- Molecular Formula : C17H16BrClFN3O2
- Molecular Weight : 428.68 g/mol
- Key Functional Groups :
- Tert-butyl group
- Carbamate moiety
- Halogen substituents (Br, Cl, F)
Structural Features
The presence of halogen atoms in the structure enhances the compound's reactivity and may influence its interaction with biological targets. The carbamate group is known for its versatility in chemical transformations and biological interactions.
Preliminary studies suggest that this compound may exhibit various biological activities through its interaction with specific molecular targets within biological systems. These interactions could lead to:
- Anticancer Activity : Potential inhibition of tumor growth in various cancer cell lines.
- Antimicrobial Properties : Activity against specific bacterial strains.
Comparative Analysis with Similar Compounds
A comparative analysis shows that compounds structurally related to this compound often exhibit significant biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-3-chloro-pyrido[2,3-b]indole | Halogenated indole | Potential anticancer |
| 6-Fluoropyrido[2,3-b]indole derivatives | Fluorinated variants | Antimicrobial potential |
| Methyl carbamates | Simple alkyl substituent | General reactivity |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that the compound demonstrates cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 μM to 14.65 μM, suggesting potent activity compared to non-cancerous cells .
- Mechanistic Insights : Further investigations revealed that the compound may act as a microtubule-destabilizing agent, which is critical for disrupting cancer cell proliferation. Morphological changes in treated cells were observed, along with an increase in caspase activity indicating apoptosis induction at concentrations as low as 1.0 μM .
- Interaction Studies : The compound's interaction with various signaling pathways has been explored, showing potential modulation of pathways involved in cell survival and proliferation, such as NF-kB and p53 signaling cascades .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Pyridoindole Framework : Initial synthesis of the pyridoindole core through cyclization reactions.
- Halogenation : Introduction of bromine and chlorine substituents via electrophilic aromatic substitution.
- Carbamate Formation : Reaction with methyl carbamate to yield the final product.
These synthetic routes are crucial for producing sufficient quantities for research and therapeutic applications.
Potential Applications
The diverse biological activities exhibited by this compound suggest several potential applications:
- Anticancer Therapeutics : Development of novel anticancer agents targeting specific pathways.
- Antimicrobial Agents : Exploration for use in treating bacterial infections.
- Chemical Probes : Utilization in biochemical assays to study cellular mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
